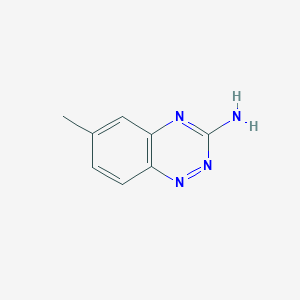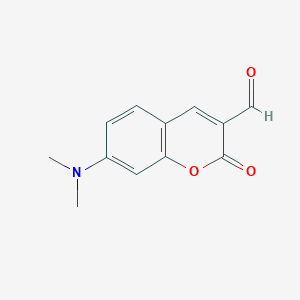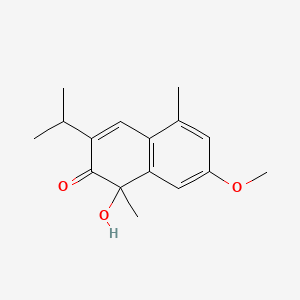
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is an organic compound belonging to the naphthalene family Compounds in this family are known for their aromatic properties and are often used in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: Through a series of reactions such as Friedel-Crafts alkylation, methylation, and hydroxylation, the desired functional groups are introduced.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2-methoxy-3-methyl-naphthalene: Shares similar functional groups but differs in the position and number of substituents.
7-Methoxy-1,5-dimethyl-naphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-methoxy-naphthalene: Similar structure but with different substitution patterns.
Uniqueness
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is unique due to its specific combination of functional groups and their positions on the naphthalene ring
Propiedades
Número CAS |
60135-23-1 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
1-hydroxy-7-methoxy-1,5-dimethyl-3-propan-2-ylnaphthalen-2-one |
InChI |
InChI=1S/C16H20O3/c1-9(2)12-8-13-10(3)6-11(19-5)7-14(13)16(4,18)15(12)17/h6-9,18H,1-5H3 |
Clave InChI |
VRNXLEKTTQUBRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=C(C(=O)C2(C)O)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


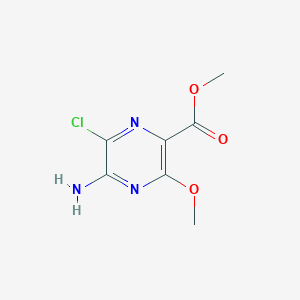
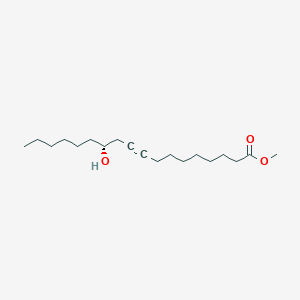

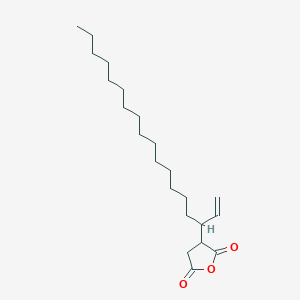

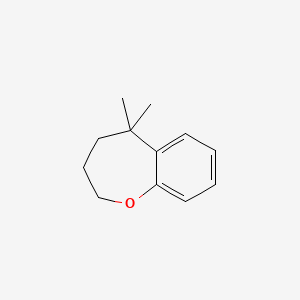
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
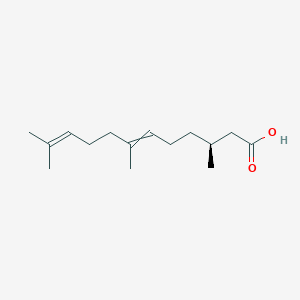
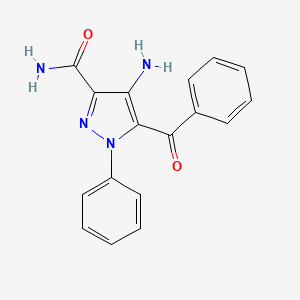
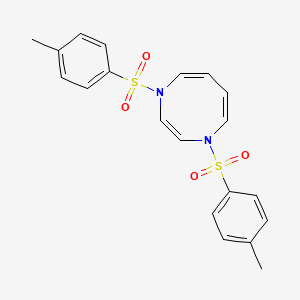
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
